molecular formula C18H21NO5 B5276816 3-[[Methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid

3-[[Methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid

Cat. No.: B5276816
M. Wt: 331.4 g/mol
InChI Key: SUGYXSDOBSDHIT-UHFFFAOYSA-N
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Description

3-[[Methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid is a complex organic compound with a unique structure that combines a phenol group with a methyl(2-phenylethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Methyl(2-phenylethyl)amino]methyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with methyl(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[[Methyl(2-phenylethyl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol derivatives.

Scientific Research Applications

3-[[Methyl(2-phenylethyl)amino]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[Methyl(2-phenylethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various chemical interactions. These interactions can affect molecular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: A compound with a similar phenol group but different substituents.

    Ephedrine: Contains a similar amino group but lacks the phenol group.

    Dopamine: Shares the phenol group but has different substituents on the amino group.

Uniqueness

3-[[Methyl(2-phenylethyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.C2H2O4/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(18)12-15;3-1(4)2(5)6/h2-9,12,18H,10-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYXSDOBSDHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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